Isochromophilone IV
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
167173-90-2 |
|---|---|
Molecular Formula |
C21H27ClO5 |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
[(7R,8R,8aR)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-6-oxo-8,8a-dihydro-1H-isochromen-8-yl] acetate |
InChI |
InChI=1S/C21H27ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)20(27-14(4)23)21(5,25)19(24)18(16)22/h7-10,12,17,20,25H,6,11H2,1-5H3/b8-7+,13-9+/t12-,17-,20+,21-/m0/s1 |
InChI Key |
MMOJJYPBNVVCGY-CTQGMABPSA-N |
SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)OC(=O)C)(C)O)Cl |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H]([C@H]2CO1)OC(=O)C)(C)O)Cl |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)OC(=O)C)(C)O)Cl |
Synonyms |
isochromophilone IV |
Origin of Product |
United States |
Biosynthesis and Chemical Properties of Isochromophilone Iv
Fungal Origin and Biosynthetic Pathway
Isochromophilone IV is a secondary metabolite produced by various species of the Penicillium fungus, including Penicillium multicolor and Penicillium sclerotiorum. researchgate.netjmb.or.krfrontiersin.org Like other azaphilones, its biosynthesis originates from a polyketide pathway. rsc.org The core structure is assembled by polyketide synthases, followed by a series of enzymatic modifications that result in the characteristic pyrone-quinone structure. researchgate.net The presence of a chlorine atom in the structure of this compound indicates a halogenation step in its biosynthetic pathway, a common modification observed in fungal metabolites isolated from marine environments. nih.gov
Penicillium sclerotiorum (e.g., from Grateloupia sp., mangrove-derived fungus HY5)
Chemical Structure and Spectroscopic Data
The chemical structure of this compound has been elucidated through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). jmb.or.krfrontiersin.org Its molecular formula is established as C₂₃H₂₅ClO₅. jmb.or.kr
Table 1: Chemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₅ClO₅ |
| Molecular Weight | 416.90 g/mol mycocentral.eu |
| Appearance | Yellow amorphous powder frontiersin.org |
| Optical Rotation | [α]²⁵D -69.1 (c 0.44, MeOH) frontiersin.org |
| UV (MeOH) λmax (log ε) | 200 (3.33), 265 (2.98), 388 (3.83) nm frontiersin.org |
| HRESIMS m/z [M+H]⁺ | 395.1627 (calculated for C₂₁H₂₇O₅Cl, 395.1620) frontiersin.org |
Note: There appears to be a discrepancy in the reported molecular formula and HRESIMS data in one source. The widely accepted formula is C₂₃H₂₅ClO₅.
The absolute configuration of this compound has been determined through analysis of its Electronic Circular Dichroism (ECD) spectrum and by considering its shared biosynthetic pathway with other azaphilones. frontiersin.org
Structural Characterization and Stereochemical Determination Methodologies
Spectroscopic Techniques Employed for Elucidation
Modern spectroscopy is central to the structural determination of novel natural products like Isochromophilone IV. Techniques including Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Electronic Circular Dichroism (ECD) have been instrumental. frontiersin.orgfrontiersin.orgnih.govnih.govfrontiersin.org
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC) NMR analyses are fundamental in piecing together the planar structure of this compound. semanticscholar.org The ¹H NMR spectrum reveals the chemical environment of protons, while the ¹³C NMR spectrum identifies the carbon framework. For instance, studies have identified characteristic signals for a conjugated ketone carbonyl, an ester carbonyl, and multiple olefinic and oxygenated carbons, which are hallmarks of the azaphilone family. frontiersin.org
Two-dimensional NMR experiments establish connectivity. Correlation Spectroscopy (COSY) identifies proton-proton couplings within the molecule, and Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, which is crucial for assembling the bicyclic core and the side chain of the molecule. semanticscholar.org Detailed analysis of these spectra allows for the precise assignment of all proton and carbon signals, confirming the core structure and the substituent groups. nih.gov
Table 1: Selected ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 146.5 | 8.09 (s) |
| 3 | 157.3 | - |
| 4 | 117.4 | 6.95 (s) |
| 4a | 144.3 | - |
| 5 | - | - |
| 6 | 184.5 | - |
| 7 | 76.3 | - |
| 8 | - | 5.52 |
| 8a | - | 3.25 |
| 9 | - | - |
| 10 | - | 7.10 (d) |
| 11 | - | - |
| 12 | - | - |
| 13 | - | - |
| 14 | - | - |
| 15 | - | - |
| 16 | - | - |
| 17 | - | - |
| 18 (Me) | - | - |
| 19 (Ac) | - | - |
| 20 (Ac) | 20.7 | - |
Note: Data is compiled from various studies and may show slight variations based on the solvent and instrument used. The table is not exhaustive but highlights key assignments.
HRESIMS is employed to determine the precise molecular formula of a compound. For this compound, HRESIMS analysis provides a high-resolution mass-to-charge ratio (m/z) of the molecular ion. frontiersin.orgfrontiersin.org For example, a sodiated ion peak at m/z 451.14912 corresponds to the molecular formula C₂₁H₂₉ClO₇. semanticscholar.org This information is critical for confirming the elemental composition and calculating the degrees of unsaturation, which aids in the structural elucidation process. frontiersin.org The presence of a chlorine atom is often confirmed by the characteristic isotopic pattern of [M+H]⁺ and [M+H+2]⁺ ions in a 3:1 ratio. frontiersin.org
While NMR and HRESIMS establish the planar structure, Electronic Circular Dichroism (ECD) spectroscopy is vital for determining the absolute configuration of stereocenters. frontiersin.orgfrontiersin.orgtechnologynetworks.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a fingerprint of the molecule's three-dimensional structure. researchgate.net
For this compound and its analogues, the absolute configuration at C-7 is often assigned based on the sign of the Cotton effect around 310-325 nm. frontiersin.orgresearchgate.net A positive Cotton effect in this region is typically indicative of an R configuration at C-7. frontiersin.orgresearchgate.net By comparing the experimental ECD spectrum of an isolated compound to those of known compounds or to theoretically calculated spectra, the absolute stereochemistry of the entire molecule can be confidently assigned. frontiersin.orgcore.ac.uk
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Comparative Analysis with Known Azaphilone Analogues
The structure of this compound is also confirmed by comparing its spectroscopic data with that of other known azaphilone compounds. nih.gov Azaphilones are a large family of fungal polyketides characterized by a highly oxygenated pyranoquinone bicyclic core. kitasato-u.ac.jp
Biosynthetic Pathway Investigations of Isochromophilone Iv
Polyketide Synthase (PKS) Involvement in Azaphilone Core Formation
The fundamental structure of isochromophilone IV is derived from a polyketide, a class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). plos.orgwikipedia.org The biosynthesis of the characteristic azaphilone core, a highly oxygenated pyrano-quinone bicyclic structure, is a complex process involving the coordinated action of two distinct types of PKSs. nih.govresearchgate.net
Specifically, the pathway utilizes both a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS). nih.govresearchgate.net This dual-PKS system is a common feature in the biosynthesis of many azaphilone compounds. nih.govresearchgate.net The NR-PKS is responsible for creating the initial polyketide chain, which then undergoes a C-2 to C-7 cyclization mediated by the product template (PT) domain of the PKS. nih.gov The resulting product is released as an aldehyde. nih.gov The HR-PKS also contributes to the formation of the final molecule, and the deletion of the genes encoding either of these PKSs has been shown to halt the production of sclerotiorin-like metabolites, including isochromophilone VI. researchgate.netnih.gov
The convergent action of these two PKS enzymes is essential for constructing the foundational scaffold of azaphilones, which is then further modified by other enzymes to produce the final diverse structures observed in this family of compounds. nih.gov
Proposed Biosynthetic Intermediates and Enzymatic Steps
The biosynthesis of this compound is believed to proceed through a series of intermediates, starting from the polyketide backbone. While the complete pathway is not fully elucidated, studies on related azaphilones provide a proposed sequence of enzymatic reactions. rsc.org A key step in the formation of the azaphilone core is the hydroxylation of a benzaldehyde (B42025) intermediate, which facilitates the cyclization to form the characteristic pyran ring. nih.govrsc.org
This critical hydroxylation and subsequent pyran ring formation are catalyzed by a flavin-dependent monooxygenase. nih.gov Following the creation of the core azaphilone structure, further enzymatic modifications, such as halogenation and acylation, lead to the final structure of this compound. The biosynthesis of related compounds like sclerotiorin (B1681566) involves similar steps, suggesting a common pathway for this class of molecules. nih.gov The investigation of biosynthetic pathways often utilizes techniques like tracer studies with labeled isotopes to identify intermediates and the sequence of their formation. iptsalipur.org
Role of Specific Biosynthetic Gene Clusters (BGCs) (e.g., sclA, sclI)
The enzymes responsible for the biosynthesis of this compound and related sclerotiorin-like metabolites are encoded by a biosynthetic gene cluster (BGC). researchgate.netnih.gov BGCs are groups of genes located in close proximity on the chromosome that are collectively involved in the production of a specific secondary metabolite. nih.gov In the case of isochromophilone biosynthesis, a specific cluster, referred to as the scl cluster, has been identified in Penicillium meliponae. researchgate.netnih.gov
Within this cluster, two genes, sclA and sclI, have been shown to be crucial for the production of these azaphilones. researchgate.netnih.gov The sclA gene encodes a highly reducing polyketide synthase (HR-PKS), while the sclI gene encodes a non-reducing polyketide synthase (NR-PKS). researchgate.netnih.gov Gene knockout experiments have demonstrated that the deletion of either sclA or sclI completely abolishes the production of several sclerotiorin-like compounds, including isochromophilone VI. researchgate.netnih.govufam.edu.br This confirms their essential roles in the formation of the polyketide backbone of these molecules. The identification and characterization of such BGCs are fundamental to understanding and potentially manipulating the production of these complex natural products. beilstein-journals.org
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster
| Gene | Encoded Enzyme | Function in Biosynthesis | Reference |
| sclA | Highly Reducing Polyketide Synthase (HR-PKS) | Essential for the formation of the polyketide backbone. | researchgate.net, nih.gov |
| sclI | Non-Reducing Polyketide Synthase (NR-PKS) | Essential for the formation of the polyketide backbone. | researchgate.net, nih.gov |
Halogenation Mechanisms in this compound Biosynthesis
A defining feature of this compound is the presence of a chlorine atom. The incorporation of halogen atoms into natural products is carried out by specific enzymes called halogenases. nih.gov In many biosynthetic pathways, halogenation occurs through an electrophilic mechanism on an electron-rich substrate. libretexts.orgyoutube.com
In the biosynthesis of chlorinated azaphilones, FADH2-dependent halogenases are often implicated. nih.gov These enzymes generate a reactive hypohalous acid (e.g., hypochlorous acid) from a halide ion and FADH2, which then chlorinates the substrate. nih.gov While the specific halogenase for this compound has not been definitively characterized, the presence of a chlorine atom points to the activity of such an enzyme within its biosynthetic pathway. In some biosynthetic pathways, halogenation can be a "cryptic" step, where the halogen is incorporated into an intermediate to activate it for a subsequent reaction and is later removed. rsc.org However, in the case of this compound, the chlorine atom is retained in the final product.
The study of enzymatic halogenation is an active area of research, with potential applications in the biocatalytic synthesis of novel halogenated compounds. frontiersin.orgescholarship.org
Biological Activities and Mechanistic Studies
Enzyme Inhibitory Activities and Molecular Mechanisms
Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in intracellular signaling pathways that regulate cell proliferation and differentiation. jmb.or.krkribb.re.krresearchgate.net A key event in these pathways is the interaction of the Grb2-SH2 domain with phosphorylated Shc adaptor proteins. jmb.or.krkribb.re.krresearchgate.net This interaction is a crucial step in the activation of the Ras signaling pathway. jmb.or.krkribb.re.krresearchgate.net
The Grb2 protein plays a pivotal role in the mitogenic Ras signaling pathway, which is initiated by receptor tyrosine kinases. jmb.or.krkribb.re.krresearchgate.net Grb2, through its SH2 domain, binds to phosphotyrosine residues on activated receptors or adaptor proteins like Shc. jmb.or.krkribb.re.krresearchgate.net This binding event recruits the Sos protein, which in turn activates Ras, a key regulator of cell proliferation. jmb.or.kr Dysregulation of this pathway can lead to uncontrolled cell growth and is implicated in the development of cancer. jmb.or.krkribb.re.krresearchgate.net Therefore, agents that can block the Grb2-Shc interaction are considered potential antitumor agents. jmb.or.krkribb.re.krresearchgate.net
Isochromophilone IV, isolated from the fungus Penicillium multicolor F1753, has been identified as a non-peptidic inhibitor of the Grb2-SH2 domain. jmb.or.krkribb.re.krresearchgate.net This discovery was significant as it represented one of the first non-peptidic natural products to exhibit this activity. jmb.or.krresearchgate.net In a screening for antagonists of the Grb2-SH2 domain, this compound was found to inhibit the binding between the Grb2-SH2 domain and a phosphopeptide derived from the Shc protein. jmb.or.krkribb.re.krresearchgate.net This inhibition was observed to be dose-dependent. jmb.or.kr
The inhibitory activity of this compound on the Grb2-Shc interaction is summarized in the table below:
| Compound | IC₅₀ (µM) | Source |
| This compound | 48 | jmb.or.krkribb.re.krresearchgate.net |
| Sclerotiorin (B1681566) | 22 | jmb.or.krkribb.re.krresearchgate.net |
The ability of this compound to disrupt the Grb2-Shc interaction suggests its potential to modulate cellular proliferation. jmb.or.kr By blocking this key step in the Ras signaling pathway, this compound could potentially intervene in the oncogenic signals that lead to abnormal cell growth. jmb.or.krkribb.re.krresearchgate.net This makes it a valuable lead compound for the development of new antitumor drugs. jmb.or.krkribb.re.krresearchgate.net The identification of non-peptidic inhibitors like this compound from natural sources is particularly important for the design and development of novel SH2 domain antagonists. jmb.or.kr
This compound has been identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the intracellular esterification of cholesterol. kitasato-u.ac.jp This enzymatic activity is crucial for the absorption and metabolism of cholesterol. researchgate.net There are two isoforms of ACAT: ACAT1, which is found in various tissues including macrophages, and ACAT2, which is primarily located in the liver and intestines. researchgate.netpatsnap.com Inhibition of ACAT is a therapeutic strategy being explored for conditions like hypercholesterolemia and atherosclerosis. researchgate.netnih.gov By preventing the formation of cholesterol esters, ACAT inhibitors can reduce the accumulation of lipids in macrophages, a key event in the development of atherosclerotic plaques. patsnap.com
This compound, along with other isochromophilone derivatives isolated from Penicillium sp. FO-3216, demonstrated inhibitory activity against ACAT. kitasato-u.ac.jp
The inhibitory activities of various isochromophilones against ACAT are detailed below:
| Compound | IC₅₀ (µM) against ACAT |
| Isochromophilone III | 110 |
| This compound | 50.0 |
| Isochromophilone V | 50.0 |
| Isochromophilone VI | 120 |
| Isochromophilone VII | 24.5 |
| Isochromophilone VIII | 47.0 |
Data from enzyme assays using rat liver microsomes as the enzyme source. kitasato-u.ac.jp
A critical step in the life cycle of the human immunodeficiency virus (HIV) is the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of host T-cells. nii.ac.jpnih.gov This interaction is essential for the virus to enter and infect the host cell. nih.gov Consequently, compounds that can inhibit this binding process are of significant interest as potential anti-HIV therapeutic agents. nii.ac.jpjst.go.jp
Isochromophilone derivatives have been investigated for their ability to inhibit the gp120-CD4 interaction. nii.ac.jpalliedacademies.org Isochromophilones I and II were the first microbial-derived compounds identified as novel inhibitors of this binding. nii.ac.jp While this compound itself was not the most potent in this regard, the broader family of isochromophilones has shown promise. alliedacademies.org For instance, Isochromophilone II demonstrated significant inhibition of HIV replication in human peripheral lymphocytes. nii.ac.jp
The inhibitory activities of selected isochromophilones against gp120-CD4 binding are presented below:
| Compound | IC₅₀ (µM) against gp120-CD4 Binding |
| Isochromophilone I | 6.6 |
| Isochromophilone II | 3.9 |
Binding activity was determined by ELISA between recombinant soluble CD4 and recombinant gp120. kitasato-u.ac.jp
Identification as Non-peptidic SH2 Domain Antagonist
Lipoxygenase Inhibition
This compound has been identified as an inhibitor of lipoxygenase, an enzyme implicated in inflammatory processes. Research has shown that this compound, isolated from Penicillium multicolor F1753, demonstrates inhibitory activity against the Grb2-Shc interaction, a key component in mitogenic signaling pathways. researchgate.netresearchgate.net This suggests a potential role for the compound in modulating cellular signaling related to inflammation and cell growth. researchgate.netresearchgate.net Specifically, sclerotiorin, a related azaphilone, has been reported as a potent inhibitor of soybean lipoxygenase-1 (LOX-1). researchgate.net
Antimicrobial Activity
Table 1: Antibacterial Activity of Isochromophilone VI
| Microorganism | Disc Diffusion Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg) |
|---|---|---|
| Staphylococcus aureus | 10.00 ± 0.40 | 128 (Bacteriostatic) |
| Salmonella typhimurium | No inhibition zone | 64 (Bacteriostatic) |
| Escherichia coli | No inhibition zone | 64 (Bacteriostatic) |
Data from a study on Isochromophilone VI, a closely related compound. scielo.brscielo.br
Antibacterial Spectrum (e.g., Staphylococcus aureus, Salmonella typhimurium, Escherichia coli)
Anti-inflammatory Potential
This compound has been shown to possess anti-inflammatory properties through its interaction with the nuclear factor-κB (NF-κB) signaling pathway. Research on azaphilones from the alga-derived fungus Penicillium sclerotiorum Al-27, including this compound, demonstrated that at a concentration of 20 µM, it inhibited the phosphorylation of NF-κB induced by tumor necrosis factor-alpha (TNF-α). researchgate.netmdpi.com This inhibition of a key step in the NF-κB activation cascade suggests a mechanism by which this compound may exert its anti-inflammatory effects. researchgate.netmdpi.com The activation of NF-κB is a critical process in the inflammatory response, and its regulation is a target for anti-inflammatory therapies. nih.govcellphysiolbiochem.comnih.gov
The transforming growth factor-beta (TGF-β) signaling pathway, which involves SMAD proteins as key intracellular mediators, plays a crucial role in various cellular processes, and its dysregulation is implicated in numerous diseases. researchgate.netfrontiersin.org Some azaphilone compounds have been found to modulate SMAD-mediated transcriptional activity. For instance, sclerotiorin and 8a-epi-eupenicilazaphilone C, also isolated from Penicillium sclerotiorum, have been shown to amplify and suppress SMAD-mediated transcriptional activity induced by TGF-β, respectively. researchgate.net While direct studies on this compound's effect on SMAD signaling are less detailed, the activity of related compounds highlights a potential area for future investigation into its regulatory roles in this pathway. researchgate.net
Inhibition of TNF-α-induced NF-κB Phosphorylation
Anti-tumor Activity (Pre-clinical/Cellular Models)
This compound has been investigated for its potential as an anti-tumor agent, primarily through its interaction with key signaling pathways and its direct effects on cancer cell lines.
Inhibition of Grb2-Shc Interaction Pathway
A significant area of research into the anti-tumor potential of this compound has been its ability to disrupt the Growth factor receptor-bound protein 2 (Grb2)-Src homology 2 (SH2) domain containing protein (Shc) signaling cascade. The Grb2 protein is a critical adaptor in the mitogenic Ras signaling pathway, which is often dysregulated in cancer. jmb.or.krkribb.re.krjmb.or.kr Antagonists of the Grb2-SH2 domain can block these oncogenic signals, representing a potential avenue for developing new anti-tumor drugs. jmb.or.krkribb.re.kr
This compound, isolated from the fungus Penicillium multicolor F1753, has been identified as a non-peptidic inhibitor of the Grb2-Shc interaction. jmb.or.krkribb.re.kr In studies, it significantly inhibited the binding between the Grb2-SH2 domain and a phosphopeptide derived from the Shc protein. jmb.or.krkribb.re.krresearchgate.net This inhibitory activity was quantified with a half-maximal inhibitory concentration (IC₅₀) value.
| Compound | Source | IC₅₀ Value (µM) | Assay Details |
|---|---|---|---|
| This compound | Penicillium multicolor F1753 | 48 | Inhibition of binding between Grb2-SH2 domain and a phosphopeptide from Shc protein. jmb.or.krkribb.re.krresearchgate.net |
Cytotoxic Activity against Specific Cell Lines (e.g., neuroblastoma SH-SY5Y)
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The human neuroblastoma cell line SH-SY5Y is a model used in cancer research. nih.gov In a study evaluating azaphilones isolated from an alga-derived fungus, Penicillium sclerotiorum, the cytotoxic activities of several compounds, including this compound (designated as compound 7), were tested against a panel of seven cancer cell lines and one fibroblast cell line. nih.govnih.gov
While this compound was among the compounds tested, another azaphilone, 8a-epi-hypocrellone A (compound 1), was the one that demonstrated selective toxicity towards the neuroblastoma SH-SY5Y cell line in this particular study. nih.govnih.gov
Phytotoxic Effects (Bioherbicide Potential)
Research into the natural bioactivities of azaphilones has included screening for phytotoxicity, which could lead to the development of new bioherbicides.
Inhibition of Radicle and Plumule Growth (e.g., Amaranthus retroflexus)
In a study investigating phytotoxic compounds from the mangrove-derived fungus Penicillium sclerotiorum HY5, this compound was isolated as a pair of E/Z isomers (5a/5b). frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net These compounds were tested for their effects on the radicle and plumule growth of redroot pigweed (Amaranthus retroflexus), a common agricultural weed. frontiersin.orgresearchgate.net
However, the study found that other isolated azaphilones, specifically sclerotiorin B, ochlephilone, and isochromophilone I, were the compounds that exhibited potent phytotoxicity against the growth of A. retroflexus. frontiersin.orgnih.govnih.gov this compound did not show significant inhibitory effects in this assay. frontiersin.org
Inhibitory Effects on Other Weed Species (e.g., Abutilon theophrasti)
The same study also assessed the inhibitory effects of the isolated azaphilones on velvetleaf (Abutilon theophrasti), another significant weed species. frontiersin.orgnih.govnih.gov The results indicated that ochlephilone and isochromophilone I were responsible for the inhibitory activity observed against this species. frontiersin.orgnih.gov this compound was not reported to have significant inhibitory effects on A. theophrasti. frontiersin.org
Other Reported Biological Activities (e.g., Anti-fibrosis)
Beyond its anti-tumor and phytotoxic evaluations, this compound has been associated with other biological activities.
Additionally, this compound, isolated from Penicillium multicolor FO-3216, has been identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cellular cholesterol metabolism. nih.gov It exhibited an IC₅₀ value of 50 µM in an assay using rat liver microsomes. nih.gov Other biological activities reported for isochromophilones include the inhibition of the gp120-CD4 interaction, which is relevant to antiviral research. jmb.or.kr
| Activity | Finding | Source Organism | Reference |
|---|---|---|---|
| Anti-inflammatory | Inhibited TNF-α-induced NFκB phosphorylation at 20 μM. | Penicillium sclerotiorum | nih.govnih.gov |
| Anti-fibrosis | Evaluated for effects on TGF-β-induced Smad-mediated transcriptional activities. | Penicillium sclerotiorum | nih.govnih.gov |
| ACAT Inhibition | IC₅₀ = 50 µM against acyl-CoA:cholesterol acyltransferase. | Penicillium multicolor FO-3216 | nih.gov |
Structure Activity Relationship Sar Studies of Isochromophilone Iv and Analogues
Influence of Specific Structural Motifs on Biological Activity
The bioactivity of isochromophilone IV is not solely dependent on its core structure but is also significantly modulated by its various functional groups and side chains. Key structural motifs that influence its biological activity include the pyranoquinone core, the chlorine atom at the C-5 position, and the acyl side chain.
Azaphilones possessing an isoquinoline (B145761) core structure have been found to be more active in neuroprotective assays than those with a pyranoquinone core. researchgate.net However, the substitution on the nitrogen atom in the isoquinoline core can decrease this activity. researchgate.net The length and composition of side chains attached to the azaphilone scaffold also play a crucial role in determining biological activity. rsc.orgdiamond.ac.uknih.govmdpi.com For instance, in a series of sclerotiorin (B1681566) analogues, modifications to the phenyl ring on the side chain, including the type and position of substituents, had a marked effect on antifungal activity. sci-hub.box
The chlorine atom, a common feature in many bioactive azaphilones, can also impact the biological profile. In a study on azaphilones and their anti-H1N1 virus activity, it was found that the chlorine atom at the C-5 position was not essential for the observed antiviral effects. mdpi.com This suggests that for certain activities, other structural features might be more critical. Furthermore, dimerization of azaphilone monomers was shown to enhance anti-H1N1 activity. mdpi.com
The diverse biological activities of azaphilones, ranging from cytotoxic and antimicrobial to anti-inflammatory and enzyme inhibitory, are a testament to the chemical diversity within this class of fungal metabolites. rsc.orgnih.gov
Stereochemical Aspects Affecting Activity
Stereochemistry plays a pivotal role in the biological activity of this compound and its analogues. The presence of multiple chiral centers and the possibility of geometric isomerism in the side chain contribute to a wide range of stereoisomers, each with potentially distinct biological properties.
The absolute configuration at the C-7 position of the azaphilone core has been identified as a critical determinant of bioactivity. frontiersin.org Electronic circular dichroism (ECD) spectroscopy is a key technique used to determine the stereochemistry at this center. For instance, the absolute configuration of C-7 in this compound and several other azaphilones was assigned as R based on the positive Cotton effects observed in their ECD spectra. frontiersin.org In contrast, other related compounds with a negative Cotton effect are assigned the S configuration at C-7. frontiersin.org
This compound can also exist as a pair of E/Z isomers due to the double bond in its side chain. frontiersin.orgnih.gov These isomers have been isolated and characterized, indicating that geometric isomerism is another layer of stereochemical diversity that can influence biological activity. frontiersin.org While detailed comparative studies on the bioactivity of the individual E/Z isomers of this compound are not extensively reported, the principle that stereoisomers can have different biological activities is well-established in medicinal chemistry. The common biosynthetic pathway for the aliphatic side chain in many azaphilones often leads to a specific configuration, such as the S configuration at C-13. nih.gov
Comparison of this compound with Related Azaphilones
Comparing the biological activities of this compound with other structurally related azaphilones provides valuable insights into the SAR of this compound class. These comparisons highlight how subtle structural modifications can lead to significant changes in potency and selectivity across different biological targets.
One notable activity of this compound is the inhibition of the Grb2-Shc protein-protein interaction, a target in cancer therapy. In a comparative study, this compound exhibited an IC50 value of 48 µM for this inhibition. jmb.or.kr This was found to be less potent than sclerotiorin, another azaphilone, which had an IC50 of 22 µM. jmb.or.kr This suggests that the structural differences between this compound and sclerotiorin, such as the nature of the side chain, influence their inhibitory capacity against this specific target.
In the context of anti-HIV activity, this compound was evaluated alongside other isochromophilone analogues for its ability to inhibit gp120-CD4 binding. alliedacademies.org this compound showed an IC50 of 48 µM, which was weaker than that of isochromophilone I (IC50 = 6.6 µM) and isochromophilone II (IC50 = 3.9 µM), but more potent than isochromophilone V (IC50 = 96 µM). alliedacademies.org
With regard to phytotoxicity, a mixture of E/Z isomers of this compound was tested alongside other azaphilones. frontiersin.orgmdpi.com Sclerotiorin B, ochlephilone, and isochromophilone I demonstrated potent phytotoxicity against the growth of Amaranthus retroflexus L., with EC50 values ranging from 234.87 to 320.84 µM. frontiersin.org
In terms of antimicrobial activity, a study comparing isochromophilone VI, sclerotiorin, and pencolide (B12716828) revealed that all three compounds displayed notable antimicrobial effects. scielo.br While isochromophilone VI showed activity against Staphylococcus aureus, sclerotiorin had a broader spectrum, inhibiting both Gram-positive and Gram-negative bacteria, as well as Candida albicans. scielo.br Pencolide, despite its simpler structure, was the most active of the three. scielo.brscielo.br These findings underscore that even minor structural variations among azaphilones can lead to significant differences in their biological activity profiles.
Synthetic and Semisynthetic Strategies
Total Synthesis Approaches (if reported)
As of current scientific literature, a dedicated total synthesis for isochromophilone IV has not been prominently reported. Research has largely centered on its isolation from fungal sources. frontiersin.orgresearchgate.netmdpi.com However, significant progress has been made in the enantioselective total synthesis of its key biosynthetic precursor, (+)-sclerotiorin.
The synthesis of (+)-sclerotiorin has been accomplished through methods such as copper-mediated asymmetric dearomatization. researchgate.netacs.org These synthetic routes establish the critical chiral quaternary carbon center found in the azaphilone core, a structural hallmark of sclerotiorin (B1681566) and, by extension, this compound. researchgate.net The successful synthesis of sclerotiorin provides a foundational framework and a potential starting point for a future total synthesis of this compound.
Semisynthesis from Precursor Compounds (e.g., sclerotiorin)
Sclerotiorin, being more readily produced and isolated, serves as a vital starting material for the semisynthesis of various azaphilone derivatives, including analogs of isochromophilone. jst.go.jpnih.gov This approach is chemically efficient, leveraging the complex core structure already assembled by the fungus.
The transformation of sclerotiorin into other derivatives often involves reactions at the carbonyl groups and the acyl side chain. For instance, sclerotiorin can be converted into nitrogen-containing analogs (aminosclerotiorins) through reactions with amines. In one study, isoamylamine (B31083) was used to transform sclerotiorin into N-isoamylsclerotiorinamine. nih.gov This product could then be further modified, for example, through methylation with methyl iodide to yield 7-methoxyl-N-isoamylsclerotiorinamine. nih.gov These transformations demonstrate how the core sclerotiorin scaffold can be chemically manipulated to produce a library of related compounds, a strategy that is also applied to generate isochromophilone analogs. jst.go.jp
Chemical Derivatization for Analog Production (e.g., Wittig reactions, aldol (B89426) condensation)
To explore the structure-activity relationships of isochromophilones, chemical derivatization is a key strategy. Specific and versatile reactions like the Wittig reaction and aldol condensation are employed to modify the structure of precursor compounds like sclerotiorin to generate a diverse range of analogs. jst.go.jp
Wittig Reaction: The Wittig reaction is a powerful method for forming alkenes by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. encyclopedia.publibretexts.org In the context of isochromophilone analog synthesis, this reaction can be used to modify or extend the side chains attached to the azaphilone core. jst.go.jp By choosing different Wittig reagents, chemists can introduce a variety of substituents, altering the length, branching, and functionality of the side chain, which is crucial for studying its impact on biological activity.
Aldol Condensation: Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, where an enol or enolate ion reacts with a carbonyl compound. sigmaaldrich.comlumenlearning.com This reaction is particularly useful for creating β-hydroxy carbonyl compounds, which can then be dehydrated to form α,β-unsaturated carbonyl systems. magritek.com In the synthesis of isochromophilone analogs from sclerotiorin, aldol condensation provides a means to build more complex side-chain architectures by reacting the ketone functionalities on the precursor with various aldehydes or ketones. jst.go.jp This allows for the systematic variation of the molecule's peripheral structure to probe interactions with biological targets.
Through the strategic application of these and other derivatization reactions, a multitude of isochromophilone analogs have been synthesized from sclerotiorin, enabling detailed investigation into their biological properties. jst.go.jp
Future Perspectives in Isochromophilone Iv Research
Identification of Novel Producer Strains and Isolation Strategies
Isochromophilone IV has been successfully isolated from several fungal species, primarily within the Penicillium genus. Documented producer strains include Penicillium multicolor, Penicillium sclerotiorum, and Penicillium maximae. researchgate.netnih.govjmb.or.krresearchgate.net These fungi have been sourced from diverse environments, including soil and marine habitats, such as mangrove ecosystems and marine algae, suggesting that further exploration of unique ecological niches could lead to the discovery of new, potentially more prolific producer strains. jmb.or.krfrontiersin.orgmdpi.commdpi.com For instance, P. sclerotiorum has been isolated from both the mangrove-derived fungus HY5 and as an endophyte from the marine alga Grateloupia sp. frontiersin.orgmdpi.com
The isolation and purification of this compound from fungal cultures typically involves a multi-step process. After large-scale fermentation in a suitable medium like potato dextrose water (PDW), the culture broth and mycelia are extracted with an organic solvent, commonly ethyl acetate (B1210297). nih.govfrontiersin.org The resulting crude extract is then subjected to various chromatographic techniques to separate the target compound from other metabolites. This process often involves column chromatography using silica (B1680970) gel, followed by purification steps like semi-preparative high-performance liquid chromatography (HPLC) to yield pure this compound. nih.govfrontiersin.org
Future strategies may leverage epigenetic modifiers to unlock silent biosynthetic gene clusters in known or novel fungal strains. For example, the treatment of Penicillium mallochii with suberoylanilide hydroxamic acid (SAHA) induced the production of previously undetected isochromophilone derivatives, a technique that could be applied to discover new analogs or producers of this compound itself. frontiersin.org
Table 1: Known Producer Strains of this compound
| Fungal Strain | Source/Habitat | Reference(s) |
|---|---|---|
| Penicillium multicolor F1753 | Soil | researchgate.net, jmb.or.kr |
| Penicillium multicolor FO-2338 | Not specified | researchgate.net, alliedacademies.org |
| Penicillium maximae JKYM-AK1 | Airborne | nih.gov |
| Penicillium sclerotiorum HY5 | Mangrove-derived | frontiersin.org |
| Penicillium sclerotiorum | Marine alga (Grateloupia sp.) derived | mdpi.com |
Expanding the Spectrum of Biological Activities through Screening
This compound has demonstrated a remarkable range of biological activities through various screening programs. researchgate.netalliedacademies.orgmdpi.com Its potential as a lead compound is supported by these diverse bioactivities, which warrant further investigation and expansion through systematic screening against new biological targets.
Initial research identified this compound and its analogs as potent inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in atherosclerosis and hypercholesterolemia. jmb.or.krmdpi.com It also acts as an inhibitor of the interaction between the HIV envelope protein gp120 and the CD4 receptor, suggesting a potential role in antiviral research. researchgate.netalliedacademies.org
A significant area of interest is its antitumor activity. This compound was identified as one of the first non-peptidic natural product inhibitors of the Grb2-Shc protein interaction. researchgate.netjmb.or.kr This interaction is a critical step in the Ras signaling pathway, which is often dysregulated in cancer, making its inhibitors valuable candidates for oncology drug development. jmb.or.kr Furthermore, studies have shown it possesses anti-inflammatory properties, with the ability to inhibit TNF-α-induced NFκB phosphorylation. mdpi.com It also exhibits broad bacteriostatic activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Future screening efforts should aim to test this compound against a wider array of targets. High-throughput screening (HTS) campaigns could reveal novel activities against different enzymes, receptors, or cellular pathways implicated in various diseases. lindushealth.comupmbiomedicals.com Given the activities of other azaphilones, it would be logical to screen this compound for effects on targets such as monoamine oxidase, 15-lipoxygenase, and other protein-protein interactions involved in disease. researchgate.netmdpi.com
Table 2: Summary of Known Biological Activities of this compound
| Activity Type | Specific Target/Mechanism | IC₅₀ Value | Reference(s) |
|---|---|---|---|
| Antitumor | Inhibition of Grb2-Shc interaction | 48 µM | jmb.or.kr |
| Anti-hypercholesterolemia | Inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) | 50 µM | mdpi.com, researchgate.net |
| Antiviral (HIV) | Inhibition of gp120-CD4 binding | Not specified | researchgate.net, alliedacademies.org |
| Anti-inflammatory | Inhibition of TNF-α-induced NFκB phosphorylation | Not specified | mdpi.com |
Advanced Mechanistic Elucidation using Omics Technologies
While the direct inhibitory targets of this compound, such as the Grb2-SH2 domain and ACAT, have been identified, a deeper understanding of its cellular mechanism of action is required. jmb.or.kr Modern omics technologies—including genomics, transcriptomics (RNA-Seq), proteomics, and metabolomics—offer powerful tools for achieving a holistic view of the molecular and cellular perturbations induced by the compound. elifesciences.orgfrontiersin.orgfrontlinegenomics.com
Applying these technologies can systematically map the downstream effects of target inhibition and uncover potential off-target effects. elifesciences.org For example:
Transcriptomics (RNA-Seq): Treating cancer cell lines with this compound and analyzing the resulting changes in gene expression can reveal which signaling pathways are most affected. lexogen.com This could confirm the downstream consequences of inhibiting the Grb2-Shc interaction and potentially identify new, unanticipated mechanisms. elifesciences.org
Proteomics: Using techniques like mass spectrometry, researchers can quantify changes in the cellular proteome following treatment. frontlinegenomics.com This can provide direct evidence of changes in protein expression and post-translational modifications, further elucidating the compound's impact on cellular processes. researchgate.net
Metabolomics: Analyzing the metabolic profile of cells treated with this compound can shed light on its effects on cellular metabolism, which is particularly relevant given its ACAT inhibitory activity. frontiersin.org
A multi-omics approach, integrating data from these different layers of biological information, would be particularly powerful. frontlinegenomics.com This can help build comprehensive models of the compound's mechanism of action, identify biomarkers for sensitivity, and guide the development of more effective analogs. elifesciences.org
Chemoenzymatic Synthesis and Biosynthetic Engineering for Analog Production
The production of this compound analogs is crucial for establishing structure-activity relationships (SAR) and optimizing its therapeutic properties. While total chemical synthesis is complex, chemoenzymatic and biosynthetic engineering approaches offer promising and efficient alternatives.
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. nih.govbeilstein-journals.orgscielo.br For instance, analogs of isochromophilones have been synthesized from the related natural product sclerotiorin (B1681566) using chemical methods like Wittig reactions and aldol (B89426) condensations. nih.gov Enzymes could be integrated into such synthetic routes to perform specific, stereoselective transformations that are challenging to achieve through purely chemical means, potentially leading to novel analogs with improved activity or properties. nih.gov
Biosynthetic engineering focuses on manipulating the genetic pathways of the producer organisms. The biosynthetic gene clusters for some azaphilones, like sclerotiorin, have been identified. nih.govjst.go.jp These clusters typically involve a non-reducing polyketide synthase (NR-PKS) and a highly reducing polyketide synthase (HR-PKS) that work together to build the core scaffold. nih.gov By identifying the specific gene cluster for this compound, researchers could use genetic engineering tools to:
Knock out or modify specific genes (e.g., those encoding tailoring enzymes like oxidases or transferases) to produce new derivatives.
Introduce genes from other pathways to create hybrid molecules. For example, integrating a different halogenase enzyme could lead to the production of new halogenated analogs. nih.gov
Utilize heterologous expression , where the entire biosynthetic gene cluster is transferred to a more manageable host organism for optimized production and engineering. researchgate.net
These strategies can rapidly generate a library of this compound analogs, facilitating the exploration of its chemical space and the development of optimized compounds. beilstein-journals.orgresearchgate.net
Potential as Lead Compounds for Pre-clinical Drug Discovery
A lead compound is a chemical starting point for drug discovery and development. nih.gov this compound exhibits several characteristics that make it a compelling lead compound for pre-clinical investigation, a crucial phase that assesses safety and biological activity before any human trials. lindushealth.comppd.com
Its potential is most evident in two areas:
Oncology: As a potent, non-peptidic inhibitor of the Grb2-SH2 domain, this compound represents a valuable scaffold for developing agents that block oncogenic Ras signaling. researchgate.netjmb.or.kr The process of lead optimization would involve synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties, with the goal of identifying a preclinical candidate with a favorable balance of efficacy and safety. upmbiomedicals.comnih.gov
Antiviral and Metabolic Diseases: Its documented inhibition of HIV gp120-CD4 binding and ACAT makes it a lead for developing novel anti-HIV therapies and treatments for hypercholesterolemia and atherosclerosis, respectively. researchgate.netmdpi.com
The hit-to-lead and lead optimization phases involve extensive testing of the compound and its analogs in various in vitro and in vivo models. upmbiomedicals.comppd.com This includes assessing metabolic stability, toxicity in cell models, and efficacy in animal models of the target disease. upmbiomedicals.comnih.gov The structural information from this compound provides a strong foundation for medicinal chemistry programs aimed at developing new therapeutics. nih.gov
Development as Bioherbicides and Agricultural Applications
While the majority of research on azaphilones has focused on their pharmaceutical potential, there is growing interest in their application in agriculture. frontiersin.orgnih.gov The development of bioherbicides—herbicides derived from natural sources like microorganisms—is a key area of sustainable agriculture, offering an alternative to synthetic chemicals. researchgate.netnih.gov
Phytotoxic screenings are the first step in this process. In a study investigating azaphilones from the mangrove-derived fungus Penicillium sclerotiorum HY5, this compound was isolated and evaluated for its phytotoxicity. frontiersin.org While other co-isolated compounds like sclerotiorin B and isochromophilone I showed more potent inhibitory effects against the growth of weeds such as Amaranthus retroflexus L. (redroot pigweed), the study highlights the potential of this class of compounds. frontiersin.org
Future research should involve screening this compound and its derivatives against a broader panel of agriculturally relevant weeds. usda.gov Factors limiting the development of bioherbicides often include host specificity and performance under field conditions. nih.gov Therefore, research would need to focus not only on the intrinsic phytotoxic activity of the compound but also on developing stable formulations to ensure its effectiveness in a practical agricultural setting. researchgate.net Given that microbial secondary metabolites can offer novel modes of action, this compound could serve as a lead structure for developing new herbicides to manage weed populations that have developed resistance to existing chemical agents. usda.gov
Q & A
Q. What are the key structural and functional properties of Isochromophilone IV that underpin its bioactivity, and how can these be experimentally validated?
To address this, researchers should:
- Conduct NMR and X-ray crystallography to resolve its stereochemistry and confirm structural motifs critical for activity .
- Use in vitro bioassays (e.g., enzyme inhibition, cytotoxicity tests) to link structural features to observed bioactivity. Include dose-response curves to quantify potency .
- Compare spectral data with existing literature to verify purity and identity, ensuring reproducibility .
Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?
Methodological considerations:
- HPLC-MS/MS offers high sensitivity and specificity for quantification in tissues or serum, but requires optimization of mobile phases and ionization parameters to avoid matrix interference .
- Validate methods using spike-recovery experiments and calibration curves with ≥5 concentration points to ensure accuracy .
- Cross-validate results with LC-UV or NMR to confirm chemical integrity during extraction .
Q. How can researchers design a robust isolation protocol for this compound from natural sources?
Steps include:
- Bioactivity-guided fractionation using column chromatography (e.g., silica gel, Sephadex) to track target compound through TLC or HPLC .
- Optimize solvent systems (e.g., hexane:ethyl acetate gradients) based on polarity and solubility profiling.
- Document yields at each step to identify loss points and improve scalability .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?
To address discrepancies:
- Replicate assays under standardized conditions (e.g., cell line authentication, controlled oxygen levels) to rule out environmental variability .
- Perform meta-analysis of published IC50 values, stratifying data by assay type (e.g., cell-free vs. cell-based) to identify methodological biases .
- Use molecular docking to explore binding site interactions, correlating computational predictions with experimental activity .
Q. How can factorial design optimize synthetic parameters for this compound derivatives?
Implement a 2^k factorial design to evaluate variables (e.g., temperature, catalyst load, reaction time):
- Example factors and levels:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst (mol%) | 5% | 10% |
Q. What methodologies best elucidate the biosynthetic pathway of this compound in its native organism?
Advanced approaches:
Q. How should researchers design longitudinal studies to assess this compound’s stability under varying storage conditions?
Protocol outline:
- Test degradation kinetics at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH).
- Monitor purity via HPLC at intervals (0, 1, 3, 6 months) and fit data to Arrhenius models to predict shelf life .
- Include accelerated stability testing (e.g., 75% RH at 40°C) for rapid assessment .
Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Recommendations:
- Use non-linear regression (e.g., log(inhibitor) vs. response) to model sigmoidal curves, reporting Hill slopes and R² values .
- Apply mixed-effects models to account for intra-experiment variability in multi-plate assays .
- Validate assumptions via residual plots and normality tests (e.g., Shapiro-Wilk) .
Q. How can computational modeling predict off-target interactions of this compound?
Workflow:
- Perform pharmacophore mapping against databases like ChEMBL to identify potential targets .
- Validate predictions with surface plasmon resonance (SPR) or thermal shift assays to measure binding affinities .
- Cross-reference with ADMET predictors to assess toxicity risks .
Ethical and Reproducibility Considerations
Q. What steps ensure ethical rigor in studies involving this compound’s pharmacological testing in animal models?
Critical measures:
- Adhere to ARRIVE guidelines for experimental design, including randomization and blinded outcome assessment .
- Perform power analysis to minimize animal use while ensuring statistical validity .
- Publish raw data and detailed protocols in open-access repositories to facilitate replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
